molecular formula C21H18ClN3OS B11422953 3-benzyl-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-benzyl-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11422953
M. Wt: 395.9 g/mol
InChI Key: LROPJJAXRBVKTR-UHFFFAOYSA-N
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Description

3-benzyl-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with benzyl, chlorophenyl, and carbonitrile groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 3-benzyl-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, typically starting with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzyl and chlorophenyl groups are then introduced through substitution reactions, while the carbonitrile group is added via a nucleophilic addition reaction. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl and chlorophenyl groups can undergo substitution reactions with appropriate reagents, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-benzyl-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar compounds to 3-benzyl-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other pyrido[2,1-b][1,3,5]thiadiazine derivatives with different substituents These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C21H18ClN3OS

Molecular Weight

395.9 g/mol

IUPAC Name

3-benzyl-8-(2-chlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H18ClN3OS/c22-19-9-5-4-8-16(19)17-10-20(26)25-13-24(12-15-6-2-1-3-7-15)14-27-21(25)18(17)11-23/h1-9,17H,10,12-14H2

InChI Key

LROPJJAXRBVKTR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=CC=CC=C4Cl

Origin of Product

United States

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